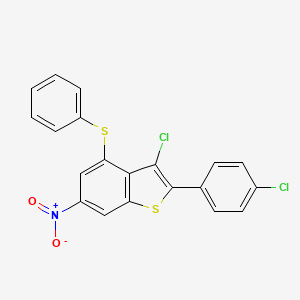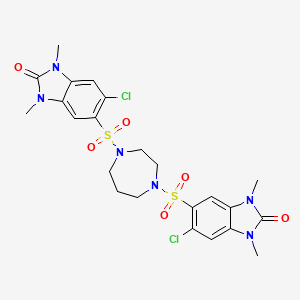![molecular formula C14H14F3N3O3 B15002227 N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethylphenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Stirring without Solvent: This method involves the direct treatment of different amines with methyl cyanoacetate at room temperature, resulting in the formation of the target compound.
Stirring at Steam Bath: Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinone derivatives.
Scientific Research Applications
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole, etonitazene, and enviroxime share structural similarities with N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide.
Cyanoacetamide Derivatives: These compounds, such as 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide, also exhibit similar chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14F3N3O3 |
|---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C14H14F3N3O3/c1-7-5-4-6-10(8(7)2)20-11(22)13(14(15,16)17,18-9(3)21)19-12(20)23/h4-6H,1-3H3,(H,18,21)(H,19,23) |
InChI Key |
ZDCKFKSGUHJDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B15002147.png)
![4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B15002155.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15002162.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)

![3-(4-Chlorophenyl)-5-(furan-2-yl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15002191.png)
![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)

![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15002222.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B15002224.png)

![5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15002234.png)
![Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B15002254.png)
